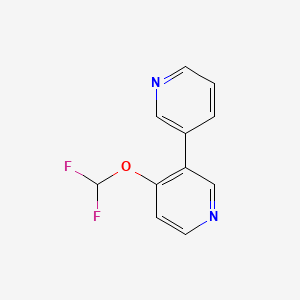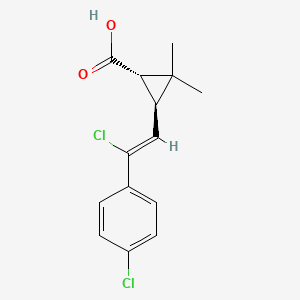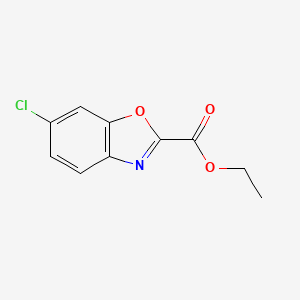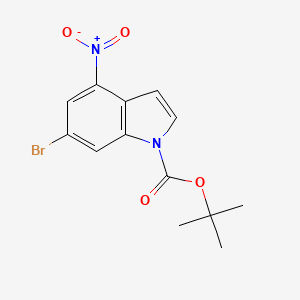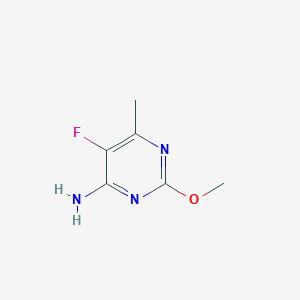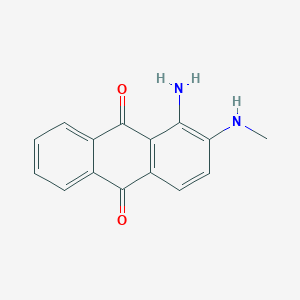
2-Methoxycinnamyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxyphenyl)allylacetate is an organic compound that belongs to the class of phenylpropanoids It is characterized by the presence of a methoxy group attached to the phenyl ring and an allyl acetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)allylacetate can be achieved through several methods. One common approach involves the reaction of 2-methoxyphenol with allyl bromide in the presence of a base, followed by esterification with acetic anhydride. The reaction conditions typically include:
Base: Potassium carbonate or sodium hydroxide
Solvent: Acetone or ethanol
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of 3-(2-Methoxyphenyl)allylacetate often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include:
Catalysts: Palladium or other transition metals
Reaction Medium: Organic solvents such as toluene or dichloromethane
Temperature and Pressure: Elevated temperatures (50-100°C) and pressures (1-5 atm)
化学反应分析
Types of Reactions
3-(2-Methoxyphenyl)allylacetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxy or allyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: 2-Methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: 3-(2-Methoxyphenyl)propanol.
Substitution: Various substituted phenylpropanoids depending on the nucleophile used.
科学研究应用
3-(2-Methoxyphenyl)allylacetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in designing compounds with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and polymers.
作用机制
The mechanism of action of 3-(2-Methoxyphenyl)allylacetate involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and electron donation, while the allyl acetate moiety can undergo enzymatic hydrolysis to release active metabolites. These interactions can modulate biological pathways, including:
Antioxidant Pathways: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Pathways: Inhibiting pro-inflammatory cytokines and enzymes.
相似化合物的比较
Similar Compounds
Eugenol (4-allyl-2-methoxyphenol): Shares the methoxy and allyl groups but lacks the acetate moiety.
Allyl acetate: Contains the allyl acetate group but lacks the methoxyphenyl structure.
Uniqueness
3-(2-Methoxyphenyl)allylacetate is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and allyl acetate groups allows for versatile applications in synthesis and research.
属性
CAS 编号 |
38822-47-8 |
|---|---|
分子式 |
C12H14O3 |
分子量 |
206.24 g/mol |
IUPAC 名称 |
[(E)-3-(2-methoxyphenyl)prop-2-enyl] acetate |
InChI |
InChI=1S/C12H14O3/c1-10(13)15-9-5-7-11-6-3-4-8-12(11)14-2/h3-8H,9H2,1-2H3/b7-5+ |
InChI 键 |
MZCITWGLXKYOGE-FNORWQNLSA-N |
手性 SMILES |
CC(=O)OC/C=C/C1=CC=CC=C1OC |
规范 SMILES |
CC(=O)OCC=CC1=CC=CC=C1OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![17-Acetyl-17-ethyl-10,13-dimethyl-6-nitro-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13134832.png)




![(1R,18S,25R,29R)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione](/img/structure/B13134845.png)

